molecular formula C3F9FeO9S3 B012985 Iron(III) trifluoromethanesulfonate CAS No. 63295-48-7

Iron(III) trifluoromethanesulfonate

Cat. No.: B012985
CAS No.: 63295-48-7
M. Wt: 503.1 g/mol
InChI Key: OSHOQERNFGVVRH-UHFFFAOYSA-K
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Description

Iron(III) trifluoromethanesulfonate, also known as ferric triflate, is a chemical compound with the formula Fe(CF3SO3)3. It is a highly efficient catalyst used in various chemical reactions due to its thermodynamic and chemical stability. This compound is known for its non-nucleophilic and non-coordinating properties, making it suitable for a wide range of applications in organic synthesis .

Preparation Methods

Iron(III) trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of iron(III) chloride with trifluoromethanesulfonic acid in an organic solvent such as acetonitrile. The reaction typically proceeds under reflux conditions, and the product is isolated by evaporation of the solvent and recrystallization .

Industrial production methods often involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Properties

IUPAC Name

iron(3+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.Fe/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHOQERNFGVVRH-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F9FeO9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470114
Record name Iron(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63295-48-7
Record name Iron(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iron(iii) trifluoromethanesulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iron(III) trifluoromethanesulfonate
Reactant of Route 2
Iron(III) trifluoromethanesulfonate
Reactant of Route 3
Iron(III) trifluoromethanesulfonate
Customer
Q & A

Q1: How does Iron(III) trifluoromethanesulfonate act as a catalyst in organic synthesis?

A: this compound is a Lewis acid catalyst known for its effectiveness in various organic reactions. For instance, it catalyzes the Doebner reaction, enabling the one-pot synthesis of 2-phenylquinoline-4-carboxylic acid from pyruvic acid, aniline, and benzaldehyde []. The reaction proceeds with high atom economy and requires only a small amount of catalyst (15 mol%) for completion within a short reaction time (3 hours) [].

Q2: Can you describe the structural features of this compound complexes with porphyrin ligands?

A: In complexes with porphyrin ligands, this compound typically coordinates with the porphyrin ring through its iron center. For example, in Bis(1-phenylimidazole)[5,10,15,20-tetrakis(2-pivalamidophenyl)porphinato]this compound chlorobenzene disolvate, the iron(III) ion exhibits an unusual coordination geometry with two axial 1-phenylimidazole ligands []. The porphyrin core in this complex displays a ruffled conformation [].

Q3: How does this compound contribute to the conductivity of PEDOT-based polymers?

A: this compound serves as an effective oxidant in the synthesis of highly conductive PEDOT-based polymers [, , ]. It facilitates the polymerization process, and the resulting trifluoromethanesulfonate counterions can be subsequently replaced by other dopants like sulfuric acid. This dopant engineering leads to significant enhancements in electrical conductivity, reaching values as high as 2273 S cm−1 [, ].

Q4: What structural changes occur in PEDOT upon doping with this compound and subsequent treatment with acids?

A: Studies utilizing X-ray diffraction (XRD), High-resolution transmission electron microscopy (HRTEM), Synchrotron Grazing-incidence wide-angle X-ray scattering (GIWAXS), and conductivity measurements reveal that doping PEDOT with this compound followed by acid treatment induces significant structural modifications [, , ]. Notably, replacing the trifluoromethanesulfonate anions with hydrogen sulfate counterions increases the charge carrier concentration and enhances the crystalline domain size, contributing to a remarkable 80% increase in electrical conductivity [, ].

Q5: Are there any documented hydrogen bonding interactions involving this compound in crystal structures?

A: Yes, hydrogen bonding plays a crucial role in the crystal packing of this compound complexes. For instance, in Diaqua[5,10,15,20-tetrakis(4-chlorophenyl)porphyrinato-κ4 N]this compound–4-hydroxy-3-methoxybenzaldehyde–water (1/1/2), the trifluoromethanesulfonate anion participates in classical O—H⋯O hydrogen bonds with water molecules and the 4-hydroxy-3-methoxybenzaldehyde molecule []. Additionally, weak C—H⋯O and C—H⋯Cl hydrogen bonds contribute to the overall three-dimensional supramolecular architecture of the crystal [].

Q6: Can you provide an example where this compound leads to the formation of an unusual complex?

A: In the compound Aqua­bis(4-morpholinyldi­thio­carbamato)­iron(III) tri­fluoro­methane­sulfonate, the iron(III) center adopts a five-coordinate square-pyramidal geometry, which is atypical for [Fe(dithiocarbamate)2L]n+ species []. This complex marks the first reported instance of a cationic species with this specific coordination environment [].

Q7: Has this compound been used in the synthesis of Schiff bases?

A: While specific details are limited, research indicates the successful utilization of this compound as a catalyst in synthesizing Schiff base derivatives of isatin [].

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